molecular formula C21H40O5 B093686 Monoricinolein CAS No. 141-08-2

Monoricinolein

Cat. No.: B093686
CAS No.: 141-08-2
M. Wt: 372.5 g/mol
InChI Key: HDIFHQMREAYYJW-XGXNLDPDSA-N
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Description

Monoricinolein is a renewable and biodegradable surfactant derived from castor oil. It is a monoacylglycerol, specifically 2,3-dihydroxypropyl (Z)-12-hydroxyoctadec-9-enoate. This compound is notable for its excellent emulsification and lubrication properties, making it valuable in various industrial applications .

Chemical Reactions Analysis

Types of Reactions: Monoricinolein undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxy and keto derivatives, while reduction can produce different alcohols .

Scientific Research Applications

Monoricinolein has a wide range of scientific research applications, including:

Mechanism of Action

Monoricinolein exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, facilitating emulsification and lubrication. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the stability and functionality of emulsions and other formulations .

Comparison with Similar Compounds

    Diricinolein: Another monoacylglycerol derived from castor oil, used in similar applications.

    Glycerol Monostearate: A monoacylglycerol with different fatty acid composition, used as an emulsifier and thickening agent.

    Glycerol Monooleate: Similar to monoricinolein but derived from oleic acid, used in food and pharmaceutical industries.

Uniqueness: this compound is unique due to its high content of hydroxyl groups, which enhances its emulsification and lubrication properties compared to other monoacylglycerols. Its renewable and biodegradable nature also makes it an environmentally friendly alternative to petrochemical-based surfactants .

Properties

CAS No.

141-08-2

Molecular Formula

C21H40O5

Molecular Weight

372.5 g/mol

IUPAC Name

2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1

InChI Key

HDIFHQMREAYYJW-XGXNLDPDSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O

Key on ui other cas no.

141-08-2
1323-38-2

Related CAS

63502-38-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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